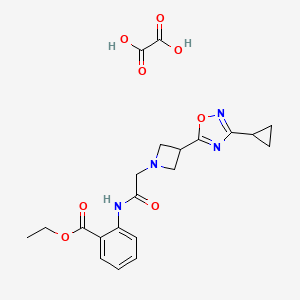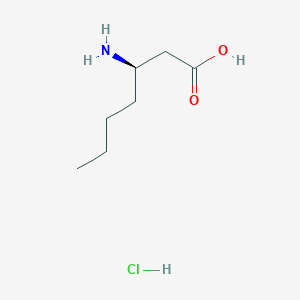
6-Chloro-4-iodopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-iodopyridine-3-carboxylic acid is a compound that can be associated with various chemical and physical properties, as well as its potential in forming complexes and its role in chemical reactions. While the provided papers do not directly discuss 6-Chloro-4-iodopyridine-3-carboxylic acid, they do provide insights into related compounds which can help infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the alkylation of precursor molecules. For instance, esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids are obtained by alkylation with iodoacetamide . This suggests that halogenated pyridine carboxylic acids can be functionalized through similar alkylation reactions, which might be applicable to the synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 3,6-dichloropyridazine-4-carboxylic acid, have been studied using density functional theory (DFT) . These studies provide insights into the electronic properties and charge distribution, which are crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be inferred from the study of 3-chloro-4-carboxamido-6-arylpyridazines, which are known as interleukin-1β converting enzyme inhibitors . These compounds exhibit irreversible inhibition, indicating that the pyridine ring can participate in stable complex formation, which could be relevant for the chemical behavior of 6-Chloro-4-iodopyridine-3-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be complex, as seen in the study of dimethyl bipyridyls and their complexes, which exhibit phase transitions and vibrational characteristics . The stability of pyridine carboxylic acid esters has been investigated, showing that solutions are stable under certain conditions, which could be relevant for the handling and storage of 6-Chloro-4-iodopyridine-3-carboxylic acid .
Aplicaciones Científicas De Investigación
-
Pharmacological Potential and Synthetic Approaches of Imidazo [4,5-b]pyridine and Imidazo [4,5-c]pyridine Derivatives
- Application: These compounds are known to play a crucial role in numerous disease conditions. They have medicinal potential as GABA A receptor positive allosteric modulators .
- Method: The synthesis of these compounds involves various catalysts .
- Results: The biochemical and biophysical properties of these compounds have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
-
- Application: Pyrrolidine and its derivatives are used in the development of clinically active drugs .
- Method: The synthesis of these compounds involves ring construction from different cyclic or acyclic precursors .
- Results: Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Synthesis of Fluorinated Pyridines
- Application: Fluorinated pyridines and their derivatives are used in the synthesis of some herbicides and insecticides .
- Method: The synthesis of these compounds involves vapor-phase reaction .
- Results: These compounds have been used as starting materials for the synthesis of some herbicides and insecticides .
-
Synthesis of Pyridine Alkaloids
- Application: The synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D, is possible with the help of 3-iodopyridine .
- Method: The synthesis involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .
- Results: The synthesis yields various pyridine alkaloids .
-
Synthesis of Some Herbicides and Insecticides
- Application: Fluorinated pyridines and their derivatives are used in the synthesis of some herbicides and insecticides .
- Method: The synthesis of these compounds involves vapor-phase reaction .
- Results: These compounds have been used as starting materials for the synthesis of some herbicides and insecticides .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-4-iodopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFFXLLUGUHIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-iodopyridine-3-carboxylic acid | |
CAS RN |
1211578-80-1 |
Source


|
| Record name | 6-chloro-4-iodopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)






![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)


